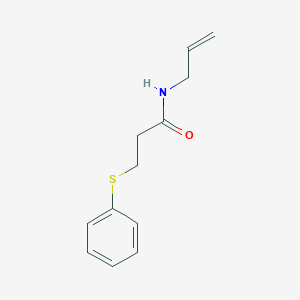
N-benzyl-4-methyl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-methyl-3-nitrobenzenesulfonamide, also known as BNBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNBS is a sulfonamide derivative that has been extensively studied for its unique chemical and biological properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-methyl-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a critical role in the regulation of pH in the body. Inhibition of this enzyme can lead to a decrease in pH, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In addition to its antitumor and antibacterial properties, this compound has been shown to inhibit the growth of blood vessels, which is essential for the growth and spread of tumors. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-benzyl-4-methyl-3-nitrobenzenesulfonamide is its ease of synthesis and high yield. Additionally, this compound is relatively stable, making it easy to handle and store. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some lab experiments.
Future Directions
There are several future directions for the study of N-benzyl-4-methyl-3-nitrobenzenesulfonamide. One of the most significant areas of research is the development of new analogs of this compound with improved properties, such as increased solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound is relatively simple, and it has been shown to exhibit potent antitumor and antibacterial properties. While there are some limitations to working with this compound, it is a promising compound that has the potential to be developed into new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the future.
Synthesis Methods
The synthesis of N-benzyl-4-methyl-3-nitrobenzenesulfonamide involves the reaction of benzylamine and 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a reducing agent. The overall synthesis process is relatively simple and can be completed in a few steps with high yield.
Scientific Research Applications
N-benzyl-4-methyl-3-nitrobenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-benzyl-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11-7-8-13(9-14(11)16(17)18)21(19,20)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDVYESCLQKOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B5153109.png)
![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)
![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5153118.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B5153123.png)
![4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5153128.png)
![N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)
![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)

![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)


![N-[(6-chloro-2-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-2-(3-methyl-2-pyridinyl)ethanamine](/img/structure/B5153189.png)
![ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate](/img/structure/B5153191.png)
![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5153196.png)